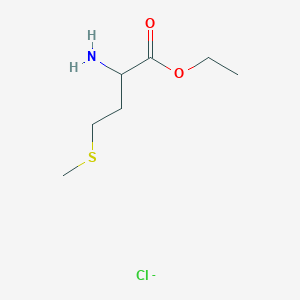

DL-Methionine ethyl ester hydrochloride

Vue d'ensemble

Description

DL-Methionine ethyl ester hydrochloride is a derivative of the essential amino acid methionine . It has a molecular weight of 213.73 . The IUPAC name for this compound is ethyl 2-amino-4-(methylsulfanyl)butanoate hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound consists of a methionine backbone with an ethyl ester group and a hydrochloride moiety . The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H .

Chemical Reactions Analysis

Esters, including this compound, typically undergo reactions such as hydrolysis, where the ester bond is split with water. This reaction can be catalyzed by either an acid or a base .

Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 72-75°C .

Applications De Recherche Scientifique

Crystal Growth and Optical Resolution

DL-Methionine hydrochloride (DL-Met·HCl) has been studied for its applications in optical resolution and crystal growth. The research focused on purifying L-Met·HCl from supersaturated solutions of DL-Met·HCl. Factors like nucleation thresholds and crystal growth rates were key in modeling the preferential crystallization process. This study is significant in understanding the crystal growth dynamics and purification of specific enantiomers from methionine hydrochloride solutions (Srimahaprom & Flood, 2013).

Transport Mechanism in Intestinal Absorption

DL-Methionine hydroxy analogue (DL-HMB) has been characterized for its transport across the apical membrane of Caco-2 cells, revealing insights into the intestinal absorption mechanism of this methionine source. The study found that DL-HMB transport induces a significant decrease in intracellular pH and was inhibited by various substances, suggesting a cooperation between H+-dependent DL-HMB transport and NHE3 activity. This research contributes to understanding the metabolic pathways of methionine sources in intestinal cells (Martín-Venegas et al., 2007).

Novel Cyclopolymer and Corrosion Inhibition

A novel monomer derived from methionine ethyl ester, upon treatment with various agents, leads to the creation of cyclopolymers with potential applications in corrosion inhibition. This novel polymer, containing residues of methionine, demonstrated high inhibition efficiency in protecting mild steel corrosion, showing a promising application in industrial corrosion protection (Al-Muallem et al., 2015).

Analytical Method for Methionine Determination

A gas chromatographic-mass spectrometric method was developed for the simultaneous determination of methionine and total homocysteine in human plasma. This method, involving purification and derivatization steps, is significant for measuring concentrations of methionine in biological samples, contributing to the analytical chemistry field (Shinohara et al., 2001).

Inhibitory Action in Corrosion

DL-Methionine has been researched for its inhibitory action on the corrosion of mild steel in hydrochloric acid solution. The studies suggest that DL-Methionine acts as a non-toxic, biodegradable, and environmentally friendly corrosion inhibitor, making it a viable option for industrial applications (Singh, 2021).

Orientations Futures

Mécanisme D'action

Target of Action

DL-Methionine ethyl ester hydrochloride is a derivative of the essential amino acid Methionine . The primary targets of Methionine are proteins, as it is incorporated into the polypeptide chain during protein synthesis . Methionine also plays a crucial role in methylation processes and is a precursor to other important molecules such as S-adenosylmethionine (SAMe), a universal methyl donor .

Mode of Action

Methionine, the parent compound, is known to participate in transmethylation reactions, transsulfuration pathways, and amino acid biosynthesis . It is thought that this compound may share similar biochemical activities.

Biochemical Pathways

Methionine is involved in several biochemical pathways. It is a precursor to SAMe, which is involved in methylation reactions . Methionine can also be converted to cysteine, a sulfur-containing amino acid, through the transsulfuration pathway . These pathways are critical for various biological processes, including protein synthesis, gene expression, and antioxidant defense.

Pharmacokinetics

Methionine is well-absorbed in the small intestine and distributed throughout the body . It is metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of Methionine. Methionine is essential for protein synthesis and plays a key role in the regulation of cellular processes through methylation . It also contributes to the synthesis of glutathione, an important antioxidant in cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound . Moreover, the presence of other substances, such as inhibitors or enhancers, can also modulate its action .

Propriétés

IUPAC Name |

ethyl 2-amino-4-methylsulfanylbutanoate;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWCQEUBJAIORR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClNO2S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-53-6 | |

| Record name | Ethyl DL-methionate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl DL-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

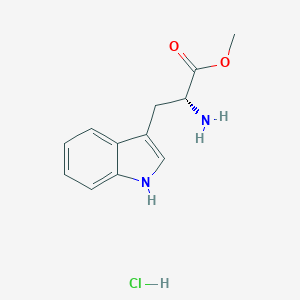

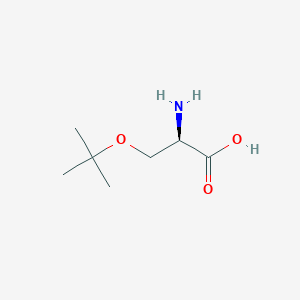

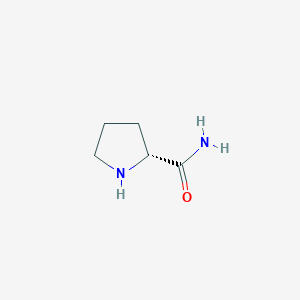

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)